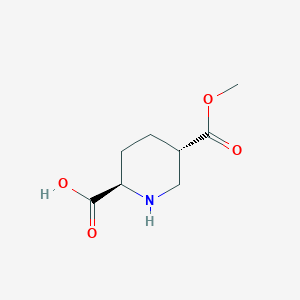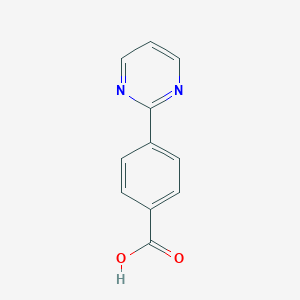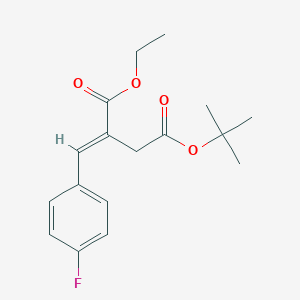![molecular formula C8H11ClN2O B174601 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol CAS No. 105827-84-7](/img/structure/B174601.png)
2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol
Overview
Description
2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol is a chemical compound with the molecular formula C8H11ClN2O It features a pyridine ring substituted with a chloro group and an amino-ethanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol typically involves the reaction of 6-chloro-3-pyridinemethanol with an appropriate amine under controlled conditions. One common method includes:
Starting Material: 6-chloro-3-pyridinemethanol.
Reagent: An amine, such as ethanolamine.
Catalyst: A base like sodium hydroxide.
Solvent: An organic solvent such as ethanol.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chloro group or modify the pyridine ring.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-acetaldehyde.
Reduction: Formation of 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethane.
Substitution: Formation of 2-[(6-Methoxy-pyridin-3-ylmethyl)-amino]-ethanol.
Scientific Research Applications
2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and amino-ethanol side chain play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-[(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol: Similar structure but with an isopropyl group instead of an ethanol group.
2-[(6-Chloro-pyridin-3-ylmethyl)-methyl-amino]-ethanol: Similar structure but with a methyl group instead of an ethanol group.
Uniqueness
2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol is unique due to its specific combination of a chloro-substituted pyridine ring and an amino-ethanol side chain. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable for specific applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
2-[(6-chloropyridin-3-yl)methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c9-8-2-1-7(6-11-8)5-10-3-4-12/h1-2,6,10,12H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYPTFVOJTXARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNCCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572300 | |
| Record name | 2-{[(6-Chloropyridin-3-yl)methyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105827-84-7 | |
| Record name | 2-{[(6-Chloropyridin-3-yl)methyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B174533.png)


![2-[[(2S)-3-Hydroxy-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid](/img/structure/B174541.png)




